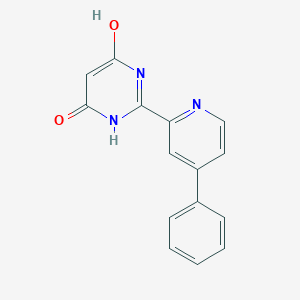![molecular formula C14H19NO5 B14002557 N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide CAS No. 22796-21-0](/img/structure/B14002557.png)
N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- is an organic compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a dioxolane ring and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol to form a dioxolane ring. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- N-Acetyl-3,4-dimethoxyphenethylamine
- N-Acetylhomoveratrylamine
Uniqueness
Acetamide,n-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]- is unique due to its dioxolane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
22796-21-0 |
|---|---|
Molekularformel |
C14H19NO5 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C14H19NO5/c1-10(16)15-9-14(19-6-7-20-14)11-4-5-12(17-2)13(8-11)18-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
LMDXARJFCOUSTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1(OCCO1)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
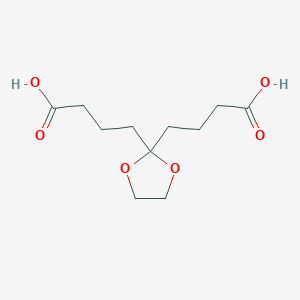
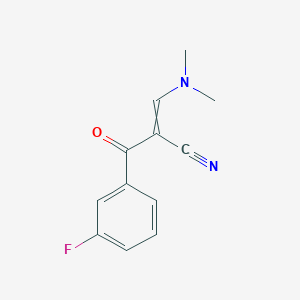

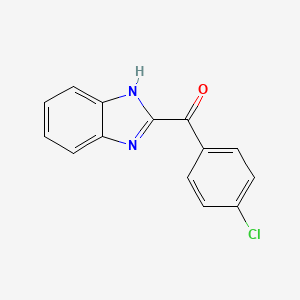
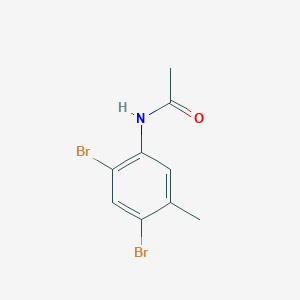
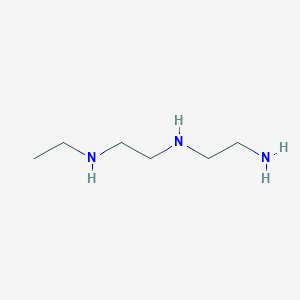
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
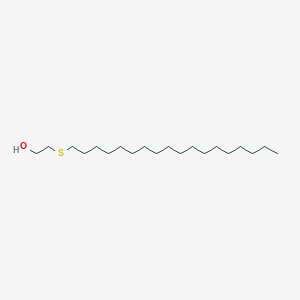
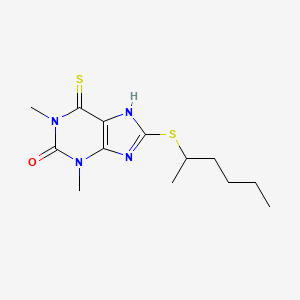

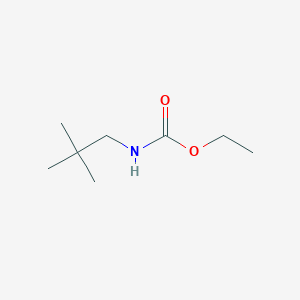
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
